N-((5-bromopyridin-3-yl)methyl)propan-1-amine

Descripción general

Descripción

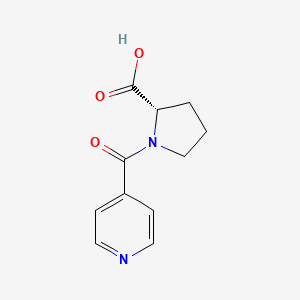

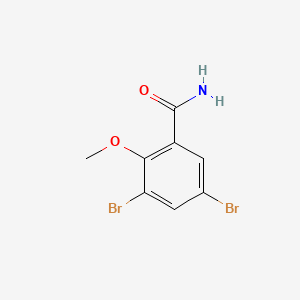

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

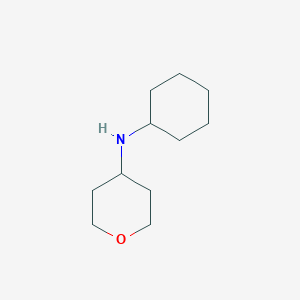

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .Aplicaciones Científicas De Investigación

Treatment of Type II Diabetes Mellitus

Scientific Field

Medicinal Chemistry

Summary of Application

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a compound that has been studied for its potential application in the treatment of type II diabetes mellitus. It serves as a precursor for synthesizing novel pyrimidine-based thiourea compounds, which have shown promising results as inhibitors of the enzyme α-glucosidase .

Methods of Application

The compound was utilized to synthesize a series of pyrimidine-based thiourea derivatives. These derivatives were then tested for their inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption, and thus in the management of blood sugar levels in diabetes patients.

Results

The synthesized compounds exhibited varying degrees of enzyme inhibitory potential. Among them, certain derivatives showed better inhibition than the reference compound acarbose, with IC50 values ranging from 22.46 µM to 32.01 µM . The quantitative structure-activity relationship (QSAR) of these compounds was also studied to understand the correlation between the chemical structure and biological activity .

Unfortunately, my current resources do not provide information on five additional unique applications of this compound. However, given its role in synthesizing derivatives with biological activity, it’s plausible that similar methodologies could be applied in other areas of medicinal chemistry, such as the development of antibacterial, antifungal, or antiviral agents, considering the broad spectrum of activities exhibited by pyrimidine and thiourea derivatives.

Synthesis of N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines

Scientific Field

Organic Chemistry

Summary of Application

This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are structures of significant biological and therapeutic value .

Methods of Application

The synthesis involves various organic reactions that introduce the amide or imidazo[1,2-a]pyridine moiety to the core structure. The reactions are carefully controlled to achieve high yields and selectivity.

Results

The resulting compounds have varied medicinal applications, as demonstrated by pharmaceutical molecules containing these structures, which show promising biological activity .

Development of Antimicrobial Agents

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Derivatives of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” have been explored for their antimicrobial properties, particularly against bacteria and fungi.

Methods of Application

The compound serves as a starting material for the synthesis of various derivatives, which are then tested against a panel of microbial strains to assess their efficacy.

Results

Some derivatives have shown potential as antimicrobial agents, with activities comparable to standard antibiotics in preliminary studies .

Inhibitors of Carbonic Anhydrase

Scientific Field

Biochemistry

Summary of Application

The compound has been studied for its role in the synthesis of inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

Methods of Application

Synthetic pathways are developed to produce derivatives that can interact with the active site of carbonic anhydrase, inhibiting its function.

Results

Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential therapeutic applications .

Synthesis of Analgesic and Anti-inflammatory Agents

Summary of Application

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is used to create compounds with analgesic and anti-inflammatory properties.

Methods of Application

Derivatives are synthesized and their biological activities are evaluated in vitro and in vivo to determine their effectiveness as pain relievers and anti-inflammatory agents.

Results

Some synthesized compounds have shown promising results in preclinical models, indicating their potential for development into new medications .

Discovery of Antidepressant Drugs

Scientific Field

Neurochemistry

Summary of Application

Research has been conducted to explore the use of this compound in the discovery of new antidepressant drugs.

Methods of Application

Chemical derivatives are synthesized and tested for their ability to modulate neurotransmitter systems implicated in depression.

Results

Initial screenings have identified several candidates with potential antidepressant activity, warranting further investigation .

Antitumor and Antiviral Research

Scientific Field

Oncology and Virology

Summary of Application

The compound has been utilized in the synthesis of molecules with potential antitumor and antiviral effects.

Methods of Application

Derivatives are created and assessed for their ability to inhibit the proliferation of cancer cells or the replication of viruses.

Results

Some derivatives have exhibited antitumor and antiviral activities in preliminary studies, suggesting their use in the development of new therapies .

Propiedades

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIZUBXHVDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655638 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-bromopyridin-3-yl)methyl)propan-1-amine | |

CAS RN |

1152879-11-2 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385942.png)

amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)